molecular formula C7H3BrINO B13005155 5-Bromo-2-iodobenzo[d]oxazole

5-Bromo-2-iodobenzo[d]oxazole

Cat. No.: B13005155
M. Wt: 323.91 g/mol
InChI Key: ZJNMSRKPSXAUIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodobenzo[d]oxazole typically involves halogenation reactions. One common method is the metalation of oxazoles and benzoxazoles, where metal-mediated deprotonations and halogen-metal exchange reactions are employed . For instance, lithiation of 5-bromo-2-phenyloxazoles with lithium diisopropylamide (LDA) in the 4-position generates intermediates that can be further reacted to form this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation processes using palladium-catalyzed cross-coupling reactions. These methods are efficient and allow for the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used for lithiation reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Aryl and Heteroaryl Bromides, Chlorides, Iodides: Used in direct arylation reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, which have applications in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodobenzo[d]oxazole involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with biological molecules . These interactions can affect various molecular pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-iodobenzo[d]oxazole is unique due to its dual halogenation, which imparts distinct reactivity and properties compared to other benzoxazole derivatives. This dual halogenation allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C7H3BrINO

Molecular Weight

323.91 g/mol

IUPAC Name

5-bromo-2-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3BrINO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H

InChI Key

ZJNMSRKPSXAUIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)I

Origin of Product

United States

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